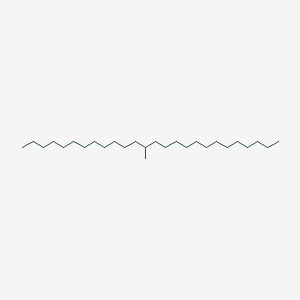![molecular formula C17H21NO B14603172 1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one CAS No. 59245-53-3](/img/structure/B14603172.png)
1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a cyclooctane ring fused with a pyridine ring and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted cyclooctanone with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylcyclooctane: Similar in structure but lacks the pyridine ring.
Cyclooctanone: Contains the cyclooctane ring but lacks the phenyl and pyridine groups.
Pyridine: Contains the pyridine ring but lacks the cyclooctane and phenyl groups.
Uniqueness
1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one is unique due to its fused ring structure, which combines the properties of cyclooctane, pyridine, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59245-53-3 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
1-phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one |
InChI |
InChI=1S/C17H21NO/c19-17-13-12-14-8-4-1-2-7-11-16(14)18(17)15-9-5-3-6-10-15/h3,5-6,9-10H,1-2,4,7-8,11-13H2 |
Clé InChI |
URPHUVDKOBIDJV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=C(CC1)CCC(=O)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)





![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)

![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)



